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Compound of Interest

Compound Name:
6-Chloro-2-

methoxynicotinaldehyde

Cat. No.: B1353488 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-
methoxynicotinaldehyde

Introduction
6-Chloro-2-methoxynicotinaldehyde, with the CAS Number 95652-81-6, is a substituted

pyridine derivative.[1][2] As a heterocyclic compound, it serves as a valuable research chemical

and a versatile intermediate in the synthesis of more complex molecules, particularly within the

pharmaceutical industry.[3][4] Its structure incorporates a pyridine ring functionalized with a

chloro group, a methoxy group, and an aldehyde group, making it a trifunctional building block

for organic synthesis. This guide provides a comprehensive overview of its known

physicochemical properties, spectroscopic data, and detailed experimental protocols for its

synthesis and analysis.

Physicochemical Properties
The fundamental physical and chemical properties of 6-Chloro-2-methoxynicotinaldehyde
are summarized below. These characteristics are crucial for its handling, storage, and

application in synthetic chemistry.
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Property Value Reference

Molecular Formula C₇H₆ClNO₂ [1][3][5]

Molecular Weight 171.58 g/mol [1][2][3]

CAS Number 95652-81-6 [1][2][3]

Appearance White to yellow solid [3]

Melting Point 78-81 °C [1][3]

Boiling Point 90 °C (at 3 Torr) [3]

Density (Predicted) 1.317 ± 0.06 g/cm³ [3]

pKa (Predicted) -1.59 ± 0.10 [3]

InChI Key
AVBARORPQMEWPR-

UHFFFAOYSA-N
[1][3]

SMILES COc1nc(Cl)ccc1C=O [1]

Storage Conditions
2-8°C, under inert gas

(Nitrogen or Argon)
[3][5]

Spectroscopic and Analytical Data
While comprehensive, experimentally verified spectral data for 6-Chloro-2-
methoxynicotinaldehyde is not extensively published, its characteristics can be reliably

predicted based on its structure and by analogy to similar compounds.[6][7]
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Technique Predicted Data Comments

¹H NMR

δ ≈ 10.4 ppm (s, 1H, -CHO), δ

≈ 7.5-8.5 ppm (m, 2H, Ar-H), δ

≈ 4.0 ppm (s, 3H, -OCH₃)

The aldehyde proton is

expected to be significantly

downfield. Aromatic protons

will appear in the aromatic

region, and the methoxy

protons as a singlet.

¹³C NMR

δ ≈ 190 ppm (C=O), δ ≈ 110-

165 ppm (Ar-C), δ ≈ 55 ppm (-

OCH₃)

The aldehydic carbon is highly

deshielded. The five aromatic

carbons (including C-Cl and C-

O) will resonate in the typical

aromatic range.

IR Spectroscopy

ν ≈ 1690-1715 cm⁻¹ (C=O

stretch), ν ≈ 2720, 2820 cm⁻¹

(Aldehydic C-H stretch), ν ≈

1000-1300 cm⁻¹ (C-O stretch)

These are characteristic

vibrational frequencies for an

aromatic aldehyde with a

methoxy group.[6]

Mass Spectrometry m/z ≈ 171 (M⁺), 172 ([M+H]⁺)

The mass spectrum would

show the molecular ion peak.

A characteristic M+2 peak at

approximately one-third the

intensity of the M⁺ peak is

expected due to the presence

of the ³⁷Cl isotope.[6]

Experimental Protocols
Synthesis of 6-Chloro-2-methoxynicotinaldehyde[3][4]
This protocol describes a method for the formylation of 2-Chloro-6-methoxypyridine to yield the

target compound.

Reagents:

2-Chloro-6-methoxypyridine
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Tetrahydrofuran (THF), anhydrous

tert-Butyl lithium (tBuLi), 1.7 M solution

N,N-Dimethylformamide (DMF), anhydrous

Acetic acid

Saturated sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Petroleum ether

Silica gel for column chromatography

Procedure:

Dissolve 2-Chloro-6-methoxypyridine (5 g, 34.82 mmol) in anhydrous tetrahydrofuran (100

mL) in a flame-dried flask under a dry argon atmosphere.[3][4]

Cool the solution to -78 °C using a dry ice/acetone bath.[3][4]

Slowly add tert-butyl lithium (1.7 M, 18.5 mL, 31.34 mmol) dropwise, ensuring the internal

temperature remains at -78 °C. Stir the reaction mixture for 1 hour at this temperature.[3][4]

Slowly add anhydrous N,N-dimethylformamide (2.29 g, 31.34 mmol) at -78 °C and continue

stirring for an additional 2 hours.[3]

Quench the reaction by adding acetic acid.[3][4]

Pour the reaction mixture into ice-cold water.[3][4]

Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.[3][4]

Extract the product with ethyl acetate (2 x 500 mL).[3][4]
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the crude product.[3][4]

Purify the crude solid by silica gel column chromatography using a mixture of petroleum

ether and ethyl acetate (10:1 v/v) as the eluent to afford the final product.[3][4]

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
The following is an illustrative HPLC method for purity analysis, which may require optimization

for specific instrumentation and applications.[8]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid added to the

aqueous phase.[8]

Flow Rate: 1.0 mL/min.[8]

Detection: UV detection at a suitable wavelength (e.g., 254 nm).[8]

Injection Volume: 10 µL.[8]

Column Temperature: 30 °C.[8]

General Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Accurately weigh 5-10 mg of the sample.[6]

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃)

containing tetramethylsilane (TMS) as an internal standard.[6][7]

Transfer the solution to a 5 mm NMR tube.[6]

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[7]
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Infrared (IR) Spectroscopy:

Ensure the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer is clean.[6]

Record a background spectrum.[6]

Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure

good contact.[6]

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS):

Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for the ionization

source (e.g., methanol or acetonitrile, often with 0.1% formic acid for ESI).[6]

Infuse the solution into the mass spectrometer.

Acquire the mass spectrum using an appropriate ionization method, such as Electrospray

Ionization (ESI), in positive ion mode to observe the [M+H]⁺ ion.[6]

Visualizations
The following diagrams illustrate the synthesis and analytical workflows for 6-Chloro-2-
methoxynicotinaldehyde.
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Caption: Synthetic workflow for 6-Chloro-2-methoxynicotinaldehyde.
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Caption: General analytical workflow for product characterization.

Safety and Handling
6-Chloro-2-methoxynicotinaldehyde is associated with several hazard classifications.[1]

Users should consult the full Safety Data Sheet (SDS) before handling.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May

cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause

respiratory irritation).[1][2]

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye

protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON

CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty
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of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Storage Class: Combustible Solid.[1]

Target Organs: Respiratory system.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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